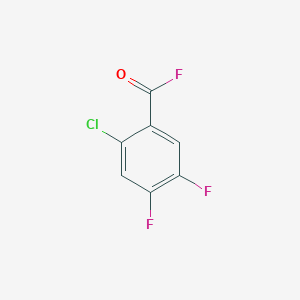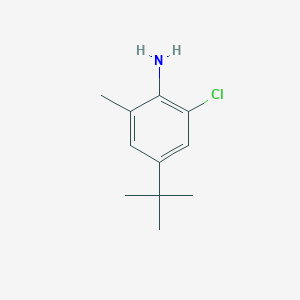
4-tert-butyl-2-chloro-6-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-2-chloro-6-methylaniline is an organic compound with the molecular formula C11H16ClN It is a derivative of aniline, featuring a tert-butyl group, a chlorine atom, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-chloro-6-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Friedel-Crafts Alkylation: Introduction of the tert-butyl group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Nitration and Reduction: Introduction of a nitro group followed by its reduction to an amine group.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-tert-butyl-2-chloro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated products.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-2-chloro-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-2-chloro-6-methylaniline involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry. The pathways involved depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-methylaniline: Lacks the tert-butyl group, leading to different chemical properties.
4-t-Butyl-2-chloroaniline: Lacks the methyl group, affecting its reactivity and applications.
4-t-Butyl-6-methylaniline: Lacks the chlorine atom, resulting in different substitution patterns.
Uniqueness: 4-tert-butyl-2-chloro-6-methylaniline is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. This makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
4-tert-butyl-2-chloro-6-methylaniline |
InChI |
InChI=1S/C11H16ClN/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6H,13H2,1-4H3 |
InChI-Schlüssel |
WFIQXFYCMILHEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8663285.png)
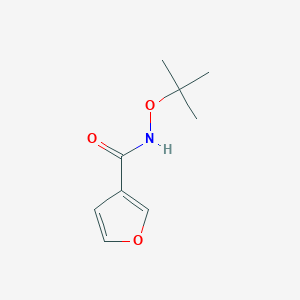
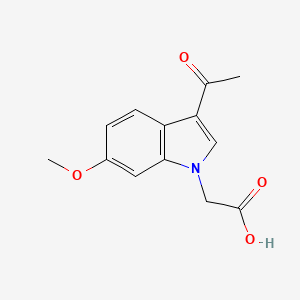
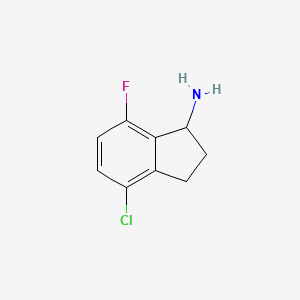
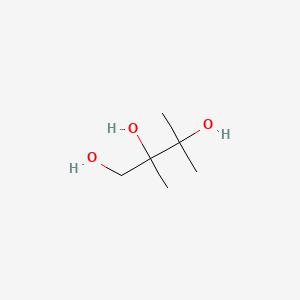
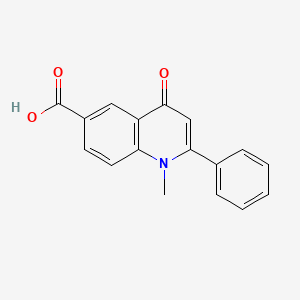
![3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8663334.png)
![2-(2-{4-[(Butan-2-yl)oxy]phenoxy}propoxy)pyridine](/img/structure/B8663337.png)

![7-bromo-2,4-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B8663347.png)
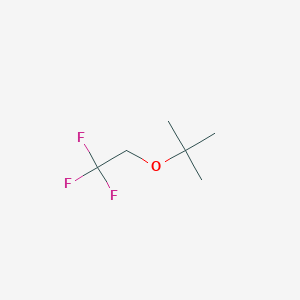
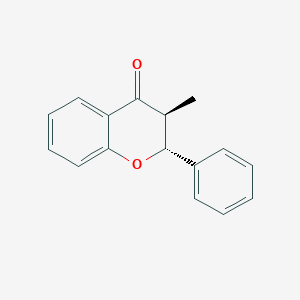
![Naphthalene, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8663368.png)
